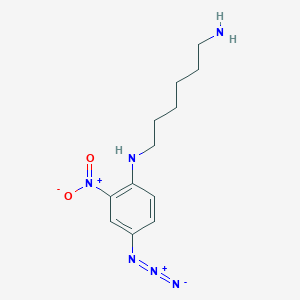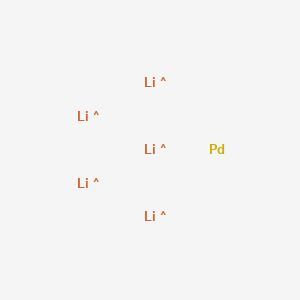
(1,3-Dioxo-1,3-diphenylpropan-2-yl)(hydroxy)propanedinitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1,3-Dioxo-1,3-diphenylpropan-2-yl)(hydroxy)propanedinitrile is a chemical compound with a complex structure that includes dioxo, diphenyl, and hydroxy groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The preparation of (1,3-Dioxo-1,3-diphenylpropan-2-yl)(hydroxy)propanedinitrile typically involves the protection of the keto group in 1,3-diphenyl-2-propanone, followed by a series of reactions including palladium-catalyzed cross-coupling and hydrolysis . The reaction conditions often require the use of specific catalysts and reagents to achieve the desired product.
Industrial Production Methods: Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions: (1,3-Dioxo-1,3-diphenylpropan-2-yl)(hydroxy)propanedinitrile undergoes various types of chemical reactions, including oxidation, reduction, and substitution . These reactions can be influenced by the presence of different functional groups within the compound.
Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate (KMnO4) and reducing agents such as lithium aluminum hydride (LiAlH4) . The reaction conditions may vary depending on the desired outcome, with temperature, solvent, and catalyst playing crucial roles.
Major Products Formed: The major products formed from the reactions of this compound depend on the specific reaction pathway. For example, oxidation reactions may yield carboxylic acids, while reduction reactions can produce alcohols or amines .
Aplicaciones Científicas De Investigación
(1,3-Dioxo-1,3-diphenylpropan-2-yl)(hydroxy)propanedinitrile has a wide range of applications in scientific research. In chemistry, it is used as a precursor for the synthesis of various organic compounds . In biology and medicine, it may be investigated for its potential therapeutic properties and interactions with biological molecules . Industrial applications include its use in the production of advanced materials and chemical intermediates .
Mecanismo De Acción
The mechanism of action of (1,3-Dioxo-1,3-diphenylpropan-2-yl)(hydroxy)propanedinitrile involves its interaction with specific molecular targets and pathways. The compound’s functional groups allow it to participate in various chemical reactions, influencing its biological activity and effects
Comparación Con Compuestos Similares
Similar Compounds: Similar compounds to (1,3-Dioxo-1,3-diphenylpropan-2-yl)(hydroxy)propanedinitrile include other dioxane and dioxolane derivatives, such as 1,3-dioxane and 1,3-dioxolane . These compounds share structural similarities but may differ in their chemical properties and reactivity.
Uniqueness: The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research applications and distinguishes it from other similar compounds .
Propiedades
Número CAS |
65305-73-9 |
|---|---|
Fórmula molecular |
C18H12N2O3 |
Peso molecular |
304.3 g/mol |
Nombre IUPAC |
2-(1,3-dioxo-1,3-diphenylpropan-2-yl)-2-hydroxypropanedinitrile |
InChI |
InChI=1S/C18H12N2O3/c19-11-18(23,12-20)15(16(21)13-7-3-1-4-8-13)17(22)14-9-5-2-6-10-14/h1-10,15,23H |
Clave InChI |
KGRVPKYDMIPSDM-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C(=O)C(C(=O)C2=CC=CC=C2)C(C#N)(C#N)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


-lambda~5~-phosphane](/img/structure/B14499581.png)


![N-{4-Chloro-2-[1-(phenylsulfanyl)butyl]phenyl}acetamide](/img/structure/B14499606.png)

![6-{2-[2,4-Bis(sulfanylidene)-1,3-thiazolidin-5-yl]hydrazinylidene}-4-nitrocyclohexa-2,4-dien-1-one](/img/structure/B14499623.png)








